4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine
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Overview
Description
4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a methyl group and a 2-methylpropyl group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-4-methyl-5-(2-methylpropyl)thiazole with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-methylpropyl)-1,3-thiazole: Lacks the amine group, resulting in different reactivity and biological properties.
5-(2-Methylpropyl)-1,3-thiazol-2-amine: Similar structure but without the methyl group at the 4-position, leading to variations in chemical behavior and applications.
4-Methyl-1,3-thiazol-2-amine: Missing the 2-methylpropyl group, which affects its overall properties and uses.
Uniqueness
4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer advantages such as enhanced reactivity, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H14N2S |
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Molecular Weight |
170.28 g/mol |
IUPAC Name |
4-methyl-5-(2-methylpropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-5(2)4-7-6(3)10-8(9)11-7/h5H,4H2,1-3H3,(H2,9,10) |
InChI Key |
JCVXQWVLGLATLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC(C)C |
Origin of Product |
United States |
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